Eglin C (60-63) is a peptide derived from Eglin C, which is known for its potent inhibitory properties against various proteases, particularly human leukocyte elastase and cathepsin G. This peptide plays a significant role in biochemical research and therapeutic applications due to its ability to modulate protease activity, which is crucial in several physiological and pathological processes.
Eglin C was originally isolated from the eggs of the Euglena gracilis and has been extensively studied for its protease-inhibiting properties. The specific fragment Eglin C (60-63) refers to a short sequence within the larger Eglin C peptide that retains significant biological activity.
Eglin C (60-63) is classified as a peptide inhibitor. It belongs to a broader category of protease inhibitors that are vital in regulating enzymatic activities in various biological systems.
The synthesis of Eglin C (60-63) can be achieved through several methods, with solid-phase peptide synthesis (SPPS) being the most common. This technique allows for the stepwise addition of amino acids to form the peptide chain while anchored to a solid support.
Eglin C (60-63) consists of a specific sequence of amino acids that contributes to its inhibitory function. The molecular structure includes:
The molecular weight and structural characteristics can be confirmed using techniques such as high-performance liquid chromatography and mass spectrometry.
Eglin C (60-63) participates in several chemical reactions relevant to its functionality:
Eglin C (60-63) exerts its inhibitory effects by binding to the active site of target proteases. This interaction prevents substrate binding and subsequent proteolysis, forming a stable enzyme-inhibitor complex.
The mechanism involves:
Eglin C (60-63) is typically presented as a white powder or lyophilized solid, soluble in water and various organic solvents.
Eglin C (60-63) has several important scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2